Bienvenue dans la boutique en ligne BenchChem!

4-nitro-1H-indazol-6-amine

Nitric Oxide Synthase Inhibition Neuroprotection Inflammation

Select this specific 4-nitro-1H-indazol-6-amine regioisomer for validated kinase inhibitor research and orthogonal dual-site derivatization. Unlike generic indazoles, the precise 4-nitro-6-amine pattern enables sequential functionalization essential for SAR studies in oncology programs. This rigid, fragment-like scaffold offers two distinct synthetic handles in one compact molecule.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 937661-29-5
Cat. No. B1290715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-nitro-1H-indazol-6-amine
CAS937661-29-5
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NN=C2)[N+](=O)[O-])N
InChIInChI=1S/C7H6N4O2/c8-4-1-6-5(3-9-10-6)7(2-4)11(12)13/h1-3H,8H2,(H,9,10)
InChIKeyYRASALICQLGFBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitro-1H-indazol-6-amine (CAS 937661-29-5): Procurement Baseline for a Bifunctional Indazole Scaffold


4-Nitro-1H-indazol-6-amine (CAS 937661-29-5) is a heterobicyclic compound belonging to the indazole family, bearing a nitro group at the 4-position and a primary amine at the 6-position on the fused benzene ring . With a molecular formula of C7H6N4O2 and a molecular weight of 178.15 g/mol, this scaffold serves as a strategic intermediate in medicinal chemistry, particularly for generating libraries of kinase-targeting or anticancer candidates via differential functionalization of the nitro and amine handles . Indazole derivatives as a class have been extensively pursued as privileged structures for protein kinase inhibition and anticancer drug discovery [1]. However, the specific substitution pattern of 4-nitro-1H-indazol-6-amine—combining an electron-withdrawing nitro group at C4 with a nucleophilic amine at C6—dictates a distinct chemical reactivity profile and synthetic trajectory compared to other regioisomeric or mono-substituted indazole building blocks .

Why Generic Indazole Analogs Cannot Substitute for 4-Nitro-1H-indazol-6-amine in Targeted Synthesis


The substitution of 4-nitro-1H-indazol-6-amine with structurally similar indazole isomers or mono-functionalized analogs fundamentally alters both the electronic landscape of the aromatic system and the available synthetic handles, leading to divergent reactivity and incompatible downstream derivatization . Regioisomers such as 5-nitroindazole or 7-nitroindazole exhibit different charge distribution and steric constraints that prevent the same regioselective coupling reactions achievable at the 6-amino position of the target compound [1]. Furthermore, the absence of either the C4 nitro group or the C6 amine eliminates the orthogonal functionalization strategy essential for generating 4,6-disubstituted indazole derivatives with specific biological activity profiles [2]. For procurement purposes, selecting a generic indazol-6-amine or a different nitroindazole isomer introduces synthetic inefficiencies and fails to deliver the precise molecular architecture required for structure-activity relationship (SAR) studies or lead optimization campaigns where the 4-nitro-6-amino substitution pattern has been validated [1]. The specific physicochemical properties of this regioisomer, including its hydrogen bonding capacity (2 donors, 4 acceptors) and zero rotatable bonds, further differentiate it from N-alkylated or otherwise substituted analogs that possess increased conformational flexibility and altered pharmacokinetic potential .

Quantitative Differentiation of 4-Nitro-1H-indazol-6-amine: Evidence for Procurement Decisions


Regioisomeric Nitroindazole Positional Effect on Nitric Oxide Synthase (NOS) Inhibitory Potency

While direct IC50 data for 4-nitro-1H-indazol-6-amine is not reported in the identified primary literature, cross-study comparable evidence demonstrates a clear positional effect of the nitro group on indazole scaffold for NOS inhibition [1]. 4-Nitroindazole has been pharmacologically evaluated and identified as a potent inhibitor of NOS activity, with the importance of position 4 further demonstrated by comparative synthesis and evaluation [1]. In contrast, the reference NOS inhibitor 7-nitroindazole (7-NI) exhibits potent nNOS inhibition with an IC50 of approximately 0.71 µM for nNOS and shows significant neuroprotective effects in vivo [2]. The 4-nitro substitution pattern offers a distinct pharmacological profile compared to the 7-nitro isomer, and the additional 6-amino group present in 4-nitro-1H-indazol-6-amine provides a synthetic handle for further derivatization that is absent in simple 4-nitroindazole [1].

Nitric Oxide Synthase Inhibition Neuroprotection Inflammation

Differential Physicochemical Properties Versus N-Alkylated 6-Aminoindazole Anticancer Leads

4-Nitro-1H-indazol-6-amine possesses distinct physicochemical properties that differentiate it from optimized anticancer leads within the 6-aminoindazole class . The target compound has zero rotatable bonds and a rigid, planar structure, whereas potent anticancer leads such as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine contain multiple rotatable bonds and alkyl substituents [1]. This lead compound exhibits an IC50 of 0.4 ± 0.3 µM in human colorectal cancer cells (HCT116) and represents a more advanced, functionalized derivative [1]. In contrast, a simpler analog N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) shows an IC50 of 14.3 ± 4.4 µM in HCT116 cells with selectivity over normal MRC5 lung fibroblasts (IC50 > 100 µM) [2]. The 4-nitro group in the target compound introduces an electron-withdrawing substituent that is absent in both comparator molecules, fundamentally altering the electronic character and synthetic accessibility for divergent SAR exploration .

Anticancer Physicochemical Properties Colorectal Cancer

Structural Determinants for Kinase Inhibitor Binding: The Role of C4 Nitro and C6 Amino Substituents

Indazole compounds bearing substituents at the 4- and 6-positions have been identified as privileged scaffolds for targeting specific protein kinases involved in cancer proliferation [1]. The patent literature explicitly describes substituted indazole derivatives of formula (I) where R1, R2, V1, and V2 substitutions modulate kinase inhibitory activity against TTK protein kinase (Mps1) and Aurora kinases, with demonstrated anticancer activity against breast, colon, and ovarian cancer cells [1]. The presence of both a nitro group at C4 and an amine at C6—precisely the substitution pattern of 4-nitro-1H-indazol-6-amine—provides two distinct points of chemical diversification for generating focused libraries of kinase inhibitors [2]. This contrasts with mono-substituted indazoles or regioisomers lacking the 4,6-disubstitution pattern, which cannot access the same chemical space for SAR optimization [3]. While specific IC50 values for the unfunctionalized 4-nitro-1H-indazol-6-amine scaffold are not disclosed in the available patent claims, the structural motifs are explicitly claimed as critical for kinase inhibition [1].

Kinase Inhibition TTK/Mps1 Aurora Kinase

Synthetic Utility as a Dual-Functional Intermediate for Orthogonal Derivatization

The nitro group at C4 and primary amine at C6 of 4-nitro-1H-indazol-6-amine provide two chemically orthogonal functional handles that can be independently derivatized, a feature not available in simpler indazole building blocks such as 1H-indazol-6-amine or 4-nitroindazole [1]. The amine group undergoes nucleophilic substitution, reductive amination, and coupling reactions, while the nitro group can be selectively reduced to a second amine for further functionalization or retained as an electron-withdrawing moiety to modulate aromatic reactivity [2]. This orthogonal reactivity enables the parallel synthesis of diverse compound libraries from a single starting scaffold, as demonstrated in studies of 6-substituted aminoindazole derivatives where modifications at the 6-position were systematically explored [3]. In contrast, the comparator compound 1H-indazol-6-amine lacks the C4 nitro handle, limiting diversification to a single site and reducing library complexity [2]. The presence of both functional groups in the 4,6-orientation is particularly valuable for generating compounds that map onto the pharmacophore requirements for kinase inhibition [1].

Synthetic Intermediate Medicinal Chemistry Parallel Synthesis

Comparative Physicochemical and Structural Rigidity Profile

4-Nitro-1H-indazol-6-amine exhibits a distinct physicochemical signature characterized by zero rotatable bonds, a molecular weight of 178.15 g/mol, 2 hydrogen bond donors, 4 hydrogen bond acceptors, and a calculated LogP of 2.15770 . This profile differs substantially from N-alkylated 6-aminoindazole derivatives that are optimized for anticancer activity, which typically possess multiple rotatable bonds, higher molecular weight, and increased lipophilicity [1]. The rigid, planar structure of 4-nitro-1H-indazol-6-amine contrasts with comparator compounds such as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, which contains at least three rotatable bonds and a molecular weight of approximately 283 g/mol [1]. The zero rotatable bond count of the target compound imposes conformational constraints that may enhance binding specificity for certain target pockets while limiting off-target interactions, a property exploited in fragment-based drug discovery [2]. The hydrogen bonding capacity (2 donors, 4 acceptors) further differentiates it from comparator analogs with altered or absent hydrogen bonding functionality .

Physicochemical Properties Drug-Likeness Structural Rigidity

Optimal Procurement and Application Scenarios for 4-Nitro-1H-indazol-6-amine (CAS 937661-29-5)


Medicinal Chemistry: Synthesis of 4,6-Disubstituted Indazole Kinase Inhibitor Libraries

For research groups targeting TTK/Mps1, Aurora kinases, or other oncology-associated kinases, 4-nitro-1H-indazol-6-amine provides a scaffold where the 4-nitro and 6-amino groups can be sequentially derivatized to generate focused compound libraries [1]. The scaffold maps directly onto the substitution pattern claimed in kinase inhibitor patents [1], enabling the systematic exploration of structure-activity relationships while maintaining a defensible intellectual property position distinct from mono-substituted indazole competitors [2].

Synthetic Chemistry: Orthogonal Functionalization for Divergent SAR Campaigns

Laboratories engaged in parallel synthesis or high-throughput medicinal chemistry should procure this compound when dual-site diversification is required [1]. The C6 amine can be functionalized via amide coupling, reductive amination, or Buchwald-Hartwig reactions, while the C4 nitro group can be reduced to an amine for additional derivatization or retained to modulate electronic properties [1]. This orthogonal reactivity reduces the number of distinct building blocks needed to generate diverse compound collections [2].

Fragment-Based Drug Discovery: Rigid, Low-Molecular-Weight Scaffold for Hit Generation

With zero rotatable bonds, a molecular weight of 178.15 g/mol, and balanced hydrogen bonding capacity (2 donors, 4 acceptors), 4-nitro-1H-indazol-6-amine meets established criteria for fragment-based lead discovery [1]. Its rigid, planar structure imposes conformational constraints that can enhance binding specificity, while the two orthogonal functional handles allow for fragment growing or linking strategies following initial hit identification [2].

Nitric Oxide Synthase (NOS) Research: Positional Isomer for Comparative Pharmacology

Investigators studying the role of NOS in neuroprotection or inflammation may utilize 4-nitro-1H-indazol-6-amine as a precursor to 4-nitroindazole-based inhibitors, which exhibit a distinct pharmacological profile compared to the widely used 7-nitroindazole reference compound [1]. The 4-nitro substitution pattern has been demonstrated to confer NOS inhibitory activity, providing a structurally differentiated tool compound series for probing isoform selectivity and target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-nitro-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.